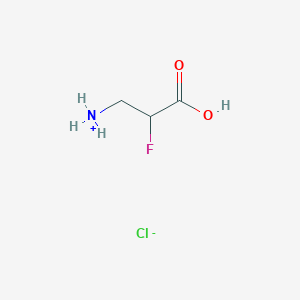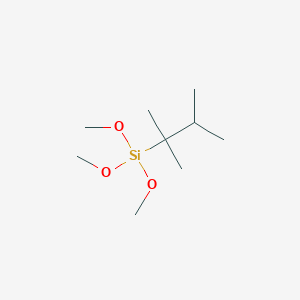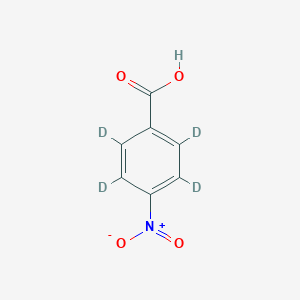
2-Fluoro-beta-alanine Hydrochloride
Übersicht
Beschreibung
2-Fluoro-beta-alanine hydrochloride (FBAL) is a fluorinated analog of the amino acid beta-alanine. It is a significant catabolite of the chemotherapeutic agent fluorouracil (FUra), which is used in cancer treatment. FBAL has been implicated in the neurotoxicity and cardiotoxicity associated with FUra chemotherapy. Understanding the pharmacokinetics, tissue distribution, and metabolism of FBAL is crucial for assessing its role in the toxicity of FUra and for the development of strategies to mitigate these adverse effects .
Synthesis Analysis
The synthesis of beta-fluorinated alanines, including FBAL, can be achieved through the reaction of aminomalonates with difluoro- and chlorofluorocarbene. This reaction produces adducts that can be converted into various beta-fluorinated alanine derivatives, such as beta,beta-difluoroalanine, N-acyl-beta-fluorodehydroalaninate, and fluoropyruvic acid. These derivatives are versatile and can be used for further chemical transformations .
Molecular Structure Analysis
Sequential polypeptides containing beta-aminobutyric acid, which is structurally related to FBAL, have been synthesized and studied for their conformational properties. These polypeptides tend to adopt a beta conformation in the solid state, as indicated by circular dichroism and infrared spectroscopy. The tendency to form beta structures is influenced by the stereochemistry of the beta-aminobutyric acid and the solvent environment .
Chemical Reactions Analysis
FBAL is a metabolite that results from the catabolism of FUra. It is not utilized for transamination by liver enzymes, indicating that it does not readily participate in typical amino acid metabolic pathways. However, it can be a substrate for carnosine synthetase in vitro, although it is poorly incorporated into skeletal muscle dipeptides in vivo. FBAL does not serve as a precursor for pantothenic acid synthesis in bacteria and supports the growth of a beta-alanine-dependent strain of yeast only at high concentrations .
Physical and Chemical Properties Analysis
FBAL has a prolonged elimination half-life in humans, which is significantly longer than that of FUra. In rats, the plasma disappearance of FBAL can be described by a triphasic process with varying half-lives. The compound is mainly excreted in urine as free FBAL and in bile as FBAL-bile acid conjugates. Tissue distribution studies in rats have shown that, initially, the highest levels of FBAL are found in the kidneys, liver, spleen, lungs, and heart, with retention over longer periods in the central nervous system, heart, and skeletal muscle. These findings suggest that FBAL has distinct physical and chemical properties that contribute to its prolonged presence in the body and potential toxicity .
Wissenschaftliche Forschungsanwendungen
Bioactivity and Metabolism
2-Fluoro-beta-alanine hydrochloride is not directly mentioned in the literature reviewed; however, the research on beta-alanine and its derivatives provides insights into their potential bioactivity and metabolic roles. Beta-alanine is known for its role in synthesizing carnosine in skeletal muscle, which plays a critical role in muscle physiology, including improved exercise homeostasis and excitation-contraction coupling. Supplementation strategies aim to elevate muscle carnosine content, indicating potential applications in sports science and therapeutic uses (Blancquaert et al., 2015).
Ergogenic Effects
Research into beta-alanine's ergogenic effects shows that it acts as an amino acid that combines with histidine to form carnosine within skeletal muscle. Carnosine improves a muscle's ability to buffer protons, suggesting beta-alanine's role in enhancing exercise performance and potentially acting as an ergogenic aid when metabolic acidosis compromises performance. This insight may extend to derivatives of beta-alanine, such as 2-fluoro-beta-alanine hydrochloride, for enhancing physical performance through improved muscle buffering capacity (Caruso et al., 2012).
Molecular and Metabolic Mechanisms
Exploring the molecular and metabolic mechanisms underlying selective fluorescence in gliomas with related compounds, such as 5-aminolevulinic acid (5-ALA), highlights the potential of 2-fluoro-beta-alanine hydrochloride in medical imaging and cancer research. The mechanism of 5-ALA-induced tissue fluorescence in gliomas may share pathways with 2-fluoro derivatives, offering insights into their selective accumulation and potential applications in enhancing intraoperative tumor visualization (Traylor et al., 2021).
Therapeutic Potential against Drug-Induced Toxicity
The therapeutic potential of carnosine, a dipeptide synthesized from beta-alanine, against drug-induced cardiotoxicity and neurotoxicity, focusing on the Nrf2 pathway, suggests that beta-alanine derivatives like 2-fluoro-beta-alanine hydrochloride could have similar protective effects. Carnosine's ability to activate the Nrf2 pathway to counteract oxidative stress and inflammation might extend to its derivatives, offering new avenues for mitigating drug-induced toxicities (Caruso et al., 2022).
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . After handling the compound, it is advised to wash skin thoroughly . Protective gloves and clothing should be worn when handling the compound . If swallowed, contact a doctor if you feel unwell and rinse mouth . If in contact with skin, wash with plenty of soap and water and contact a doctor if you feel unwell . If inhaled, move to a place with fresh air, rest in a position comfortable for breathing, and contact a doctor if you feel unwell .
Eigenschaften
IUPAC Name |
3-amino-2-fluoropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYOZQFAVJXJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007035 | |
| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-beta-alanine Hydrochloride | |
CAS RN |
867-84-5 | |
| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-beta-alanine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)





![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)






